molecular formula C11H15N5O B3022042 ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol CAS No. 112966-73-1

((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol

Cat. No.: B3022042
CAS No.: 112966-73-1
M. Wt: 233.27 g/mol
InChI Key: JFVMYQAYGGSXPJ-SFYZADRCSA-N
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Description

((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol: is a chemical compound with a unique structure that includes a cyclopentyl ring attached to a purine base

Scientific Research Applications

Chemistry: In chemistry, ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study the interactions between purine bases and various biological targets. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it may interact with nucleic acids or enzymes involved in DNA replication and repair, making it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the purine base through nucleophilic substitution reactions. The final step often involves the reduction of an intermediate to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group on the purine base can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the purine base.

Mechanism of Action

The mechanism of action of ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. The purine base can form hydrogen bonds and other interactions with nucleic acids and proteins, potentially affecting their function. The cyclopentyl ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Abacavir: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Acyclovir: An antiviral drug used to treat herpes simplex virus infections.

    Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.

Uniqueness: ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol is unique due to its specific stereochemistry and the presence of both a cyclopentyl ring and a purine base. This combination of features gives it distinct chemical and biological properties that set it apart from other similar compounds.

Properties

IUPAC Name

[(1R,3S)-3-(6-aminopurin-9-yl)cyclopentyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2,(H2,12,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVMYQAYGGSXPJ-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176495
Record name Carbocyclic-2',3'-dideoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220285-03-0, 36406-33-4
Record name Carbocyclic-2',3'-dideoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220285030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbocyclic-2',3'-dideoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol
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((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol
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((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol
Reactant of Route 4
((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol
Reactant of Route 5
((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol
Reactant of Route 6
((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol

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